![molecular formula C23H30N4O6 B280545 3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. PDE5 inhibitors are used as a treatment for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
作用機序
The mechanism of action of 3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of this compound, which is responsible for the degradation of cGMP. The increase in cGMP levels results in smooth muscle relaxation, leading to increased blood flow and improved erectile function. The compound has a high selectivity for this compound, which minimizes the risk of side effects associated with non-selective PDE inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the body. The compound has been shown to improve erectile function in patients with ED and improve exercise capacity in patients with PAH. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a variety of diseases.
実験室実験の利点と制限
The advantages of using 3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments include its high selectivity for this compound, which minimizes the risk of side effects associated with non-selective PDE inhibitors. The compound has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
For research include the development of new 3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibitors, investigation of the compound's potential therapeutic applications in other diseases, and further exploration of its antioxidant and anti-inflammatory properties.
合成法
The synthesis of 3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate, and 4-methylpiperazine in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound, which is responsible for the degradation of cGMP. The increase in cGMP levels results in smooth muscle relaxation, leading to increased blood flow and improved erectile function. The compound has been used in preclinical and clinical studies for the treatment of ED and PAH.
特性
分子式 |
C23H30N4O6 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
3-O-methyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N4O6/c1-15-19(22(28)32-4)21(17-6-5-7-18(14-17)27(30)31)20(16(2)24-15)23(29)33-13-12-26-10-8-25(3)9-11-26/h5-7,14,21,24H,8-13H2,1-4H3 |
InChIキー |
ISDGPWYUTXLTEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


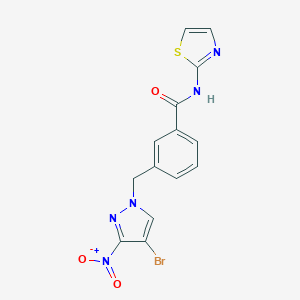
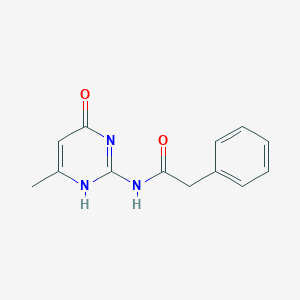
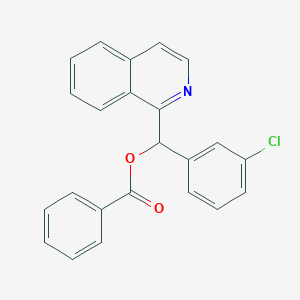

![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
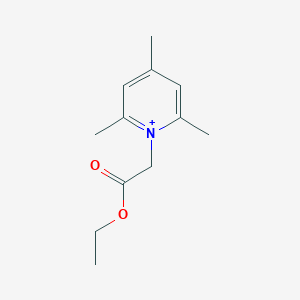
![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)

![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
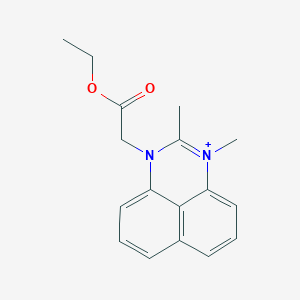
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
